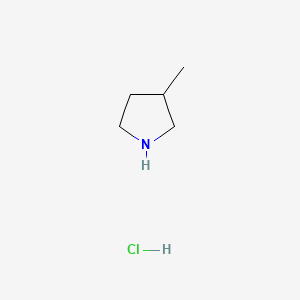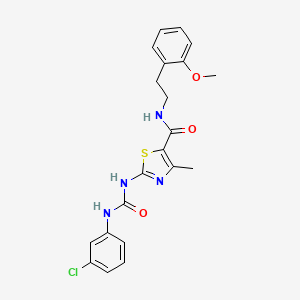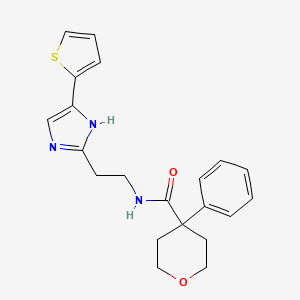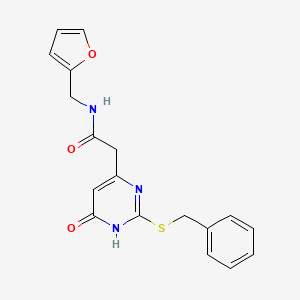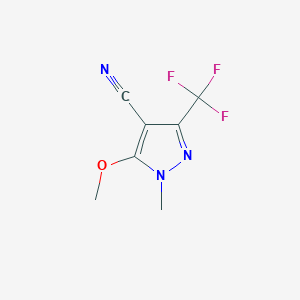
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, also referred to as 5M-1M-3T-1H-PZ-4CN, is an organic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a pyrazole ring and a carbonitrile group, and it is a structural analog of the commonly used drug, omeprazole. 5M-1M-3T-1H-PZ-4CN has been investigated for its potential to act as a therapeutic agent in the treatment of several diseases. In
Scientific Research Applications
1. Application in Cancer Treatment Research
- Summary of Application : This compound has been mentioned in the context of cancer treatment research. Specifically, it has been discussed in relation to targeting lipid peroxidation for cancer treatment. Lipid peroxidation has been linked to successful treatments against cancer, and the stimulation of certain enzymes has been found to increase lipid peroxidation .
2. Application in Bischler Indole Synthesis
- Summary of Application : This compound has been used in the Bischler indole synthesis under microwave irradiation .
- Methods of Application : The synthesis was promoted by 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) under microwave irradiation in the absence of a metal catalyst. A wide range of α-amino arylacetones were successfully transformed into indole derivatives with moderate to good yields .
- Results or Outcomes : The result was the successful transformation of α-amino arylacetones into indole derivatives with moderate to good yields. For example, 5-Methoxy-1-methyl-3-phenyl-1H-indole was obtained with a 78% yield .
properties
IUPAC Name |
5-methoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c1-13-6(14-2)4(3-11)5(12-13)7(8,9)10/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVEXCRWSHQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)
![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)
![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2951784.png)
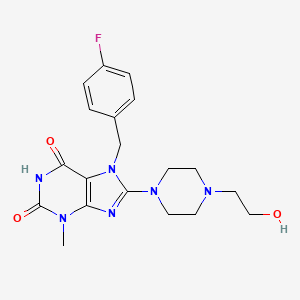
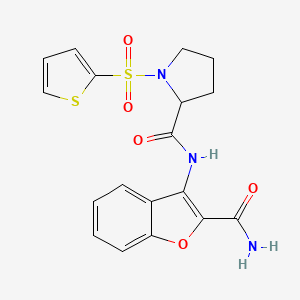
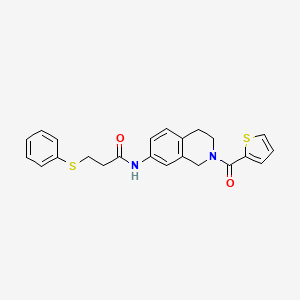
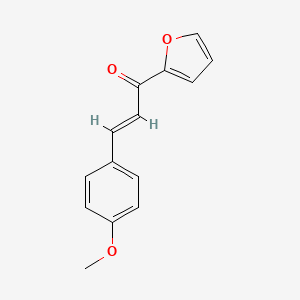
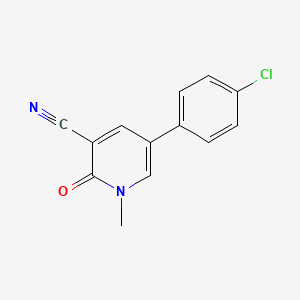
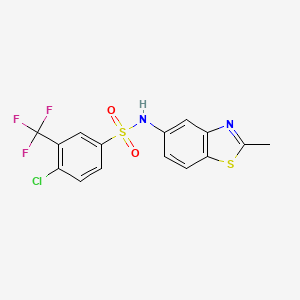
![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)
